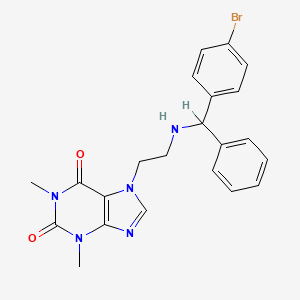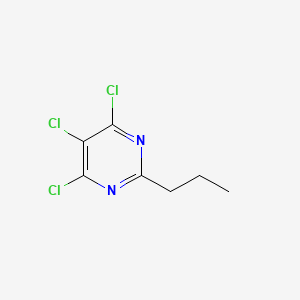
4,5,6-Trichloro-2-propylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trichloro-2-propylpyrimidine is a heterocyclic organic compound with the molecular formula C7H7Cl3N2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-propylpyrimidine typically involves the chlorination of 2-propylpyrimidine. One common method is the reaction of 3-dimethylaminopropionitrile with hydrochloric acid and chlorine gas under UV light irradiation. The reaction is carried out at elevated temperatures, usually between 120°C and 130°C, to achieve the desired chlorination .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6-Trichloro-2-propylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
4,5,6-Trichloro-2-propylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Agricultural Chemistry: It is studied for its potential use in the synthesis of agrochemicals, including pesticides and herbicides.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
The mechanism of action of 4,5,6-Trichloro-2-propylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may also interfere with cellular signaling pathways, affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-2-propylpyrimidine
- 2,4,6-Trichloropyrimidine
- 3,5,6-Trichloro-2-pyridinol
Uniqueness
4,5,6-Trichloro-2-propylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1199-76-4 |
|---|---|
Molekularformel |
C7H7Cl3N2 |
Molekulargewicht |
225.5 g/mol |
IUPAC-Name |
4,5,6-trichloro-2-propylpyrimidine |
InChI |
InChI=1S/C7H7Cl3N2/c1-2-3-4-11-6(9)5(8)7(10)12-4/h2-3H2,1H3 |
InChI-Schlüssel |
JMVHNAXQPUGXQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(C(=N1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


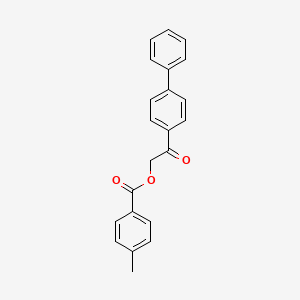
![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
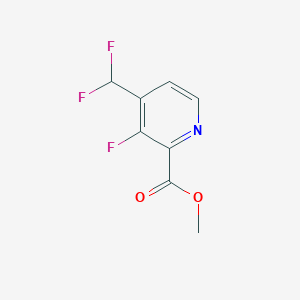
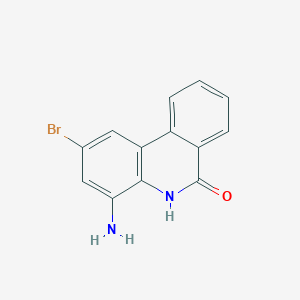

![benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B14008849.png)
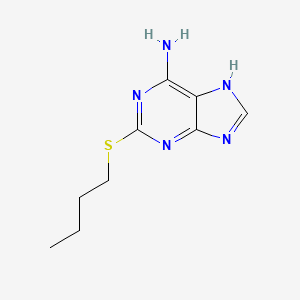
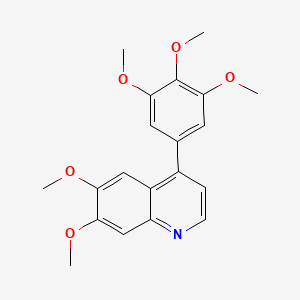
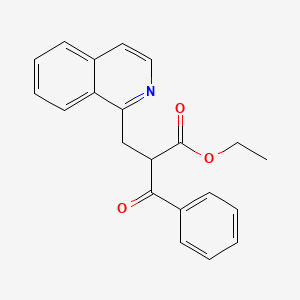
![Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B14008874.png)

